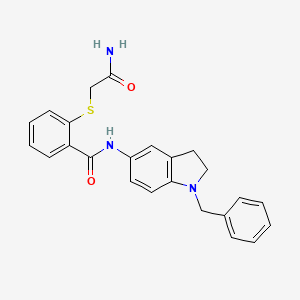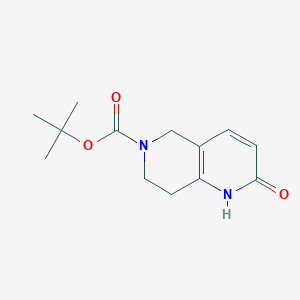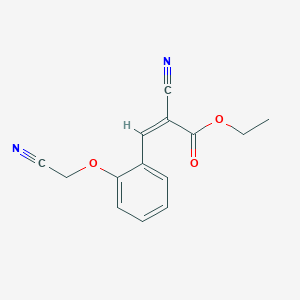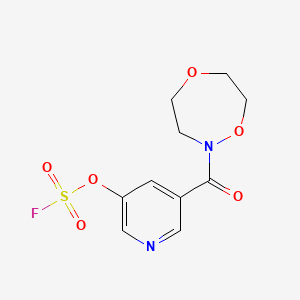
2-(2-Amino-2-oxoethyl)sulfanyl-N-(1-benzyl-2,3-dihydroindol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-2-oxoethyl)sulfanyl-N-(1-benzyl-2,3-dihydroindol-5-yl)benzamide is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activity
A study on the synthesis of novel Schiff bases, including compounds structurally related to 2-(2-Amino-2-oxoethyl)sulfanyl-N-(1-benzyl-2,3-dihydroindol-5-yl)benzamide, demonstrated their potential antibacterial and antifungal activities. These compounds were evaluated using the Minimum Inhibition Concentration (MIC) method, with some showing significant biological activity (Mange, Isloor, Malladi, Isloor, & Fun, 2013).
Antioxidant and Antibacterial Properties
Another study focused on derivatives of 4,5-dihydro-1,3,4-oxadiazole-2-thiones, compounds related to the chemical . These derivatives were found to exhibit potent antioxidant and antibacterial activities, particularly against Staphylococcus aureus. The study highlights the potential medicinal applications of these compounds (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Medicinal Scaffolds
Research on 2-amino-3,5-dicyano-6-sulfanylpyridines and 1,4-dihydropyridines, which share structural features with the specified compound, revealed their utility as medicinal scaffolds. These compounds have been synthesized via a single-step, three-component reaction, showing promise as anti-inflammatory agents (Evdokimov, Magedov, Kireev, & Kornienko, 2006).
Antitumor Agents
A study synthesized novel 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, structurally similar to the target compound, as potential inhibitors of thymidylate synthase and as antitumor/antibacterial agents. These compounds showed potential in inhibiting human thymidylate synthase, a key target in cancer therapy (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which are part of the compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific biological activity . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can vary widely, depending on the specific biological activity and the context in which the compound is acting.
Pharmacokinetics
Pharmacokinetic studies are crucial in understanding a drug’s bioavailability and its overall effect on the body
Result of Action
Given the broad range of biological activities associated with indole derivatives , it’s plausible that EN300-181974 could have diverse molecular and cellular effects. These effects would depend on the specific targets and pathways that the compound interacts with.
Propriétés
IUPAC Name |
2-(2-amino-2-oxoethyl)sulfanyl-N-(1-benzyl-2,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c25-23(28)16-30-22-9-5-4-8-20(22)24(29)26-19-10-11-21-18(14-19)12-13-27(21)15-17-6-2-1-3-7-17/h1-11,14H,12-13,15-16H2,(H2,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVDACATJJBKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3SCC(=O)N)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2928850.png)

![N-[(2-methoxyphenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2928854.png)
![Ethyl[(thiophen-3-yl)methyl]amine hydrochloride](/img/structure/B2928855.png)
![6,6-dimethyl-9-(pyridin-3-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2928856.png)
![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)
![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)
![2-chloro-N-cyclopropyl-N-{[4-(propan-2-yl)phenyl]methyl}acetamide](/img/structure/B2928862.png)



![1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride](/img/structure/B2928868.png)
